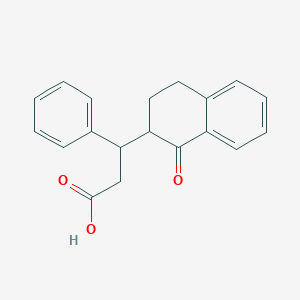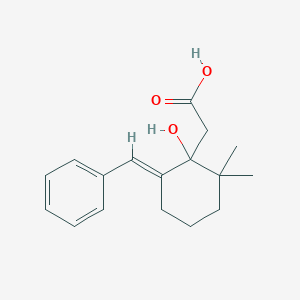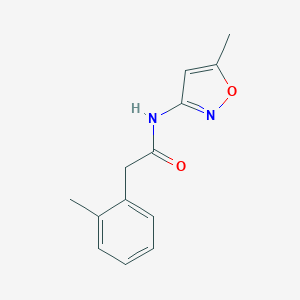![molecular formula C16H19BrN2O2 B240061 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B240061.png)
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide, also known as DMXB-A, is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). It is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide acts as a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR by 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide leads to the influx of calcium ions into the cells, which triggers a cascade of intracellular signaling pathways that are involved in synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, the reduction of inflammation, and the promotion of neuroprotection. These effects are mediated by the activation of the α7 nAChR and the downstream signaling pathways that are involved in these processes.
実験室実験の利点と制限
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has several advantages for lab experiments, including its high selectivity and potency for the α7 nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life, its potential for off-target effects, and the need for specialized equipment and expertise to conduct experiments with this compound.
将来の方向性
There are several future directions for research on 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide, including the development of more potent and selective α7 nAChR agonists, the investigation of the effects of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide on different neurological and psychiatric disorders, and the exploration of the mechanisms underlying its neuroprotective and anti-inflammatory effects. Additionally, the potential use of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide as a therapeutic agent in clinical settings should be further explored.
合成法
The synthesis of 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-(diethylamino)-2-methylphenol to produce the intermediate compound. The final step involves the bromination of the intermediate compound to produce 5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide.
科学的研究の応用
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection.
特性
製品名 |
5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide |
|---|---|
分子式 |
C16H19BrN2O2 |
分子量 |
351.24 g/mol |
IUPAC名 |
5-bromo-N-[4-(diethylamino)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H19BrN2O2/c1-4-19(5-2)12-6-7-13(11(3)10-12)18-16(20)14-8-9-15(17)21-14/h6-10H,4-5H2,1-3H3,(H,18,20) |
InChIキー |
WHVGRGQRVIEYBF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)

![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)




